4-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole
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Description
4-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole is a useful research compound. Its molecular formula is C21H20N4OS and its molecular weight is 376.48. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial Applications
A significant area of application for the compound involves its antimicrobial properties. Research by Nalawade et al. (2019) outlines the synthesis of thiazolyl-pyrazolyl-1,2,3-triazole derivatives, showcasing their potential as antimicrobial agents. These compounds exhibited promising antifungal activity, particularly against Aspergillus niger, and their impact on ergosterol biosynthesis was highlighted. This indicates their potential application in treating fungal infections (Nalawade et al., 2019). Jagadale et al. (2020) further synthesized thiazolyl-pyrazolyl-1,2,3-triazole derivatives, revealing their potential as antimycobacterial and antibacterial agents. These compounds demonstrated good activity against various strains, including M. Tuberculosis H37Ra, indicating their promise in treating bacterial infections (Jagadale et al., 2020). In another study by Jagadale et al. (2020), pyrazolyl-1,2,3-triazolyl-thiazolyl-ethanol derivatives were synthesized, showing significant antifungal activity, particularly against Aspergillus niger, suggesting their potential application in antifungal treatments (Jagadale et al., 2020).
Molecular and Structural Analysis
Dong and Wang (2005) explored the synthesis and crystal structure of 3,6-bis[1-(4-ethoxyphenyl)-5-methyl-1,2,3-triazol-4-yl]-s-triazolo[3,4-b]-1,3,4-thiadiazole. The study delved into the structural aspects of the compound, utilizing X-ray crystallographic techniques, highlighting its potential for further research in material science or molecular engineering (Dong & Wang, 2005).
Corrosion Inhibition
Yadav et al. (2013) investigated the corrosion inhibition performance of benzimidazole derivatives, including 4H-1,2,4-triazole, for mild steel in HCl. The study demonstrated that these inhibitors could significantly protect against corrosion, suggesting their potential application in industrial settings, particularly in metal preservation and protection (Yadav et al., 2013).
Molecular Docking and Stability Analysis
Karayel (2021) conducted a detailed analysis of the tautomeric properties, conformations, and anti-cancer properties of benzimidazole derivatives bearing 1,2,4-triazole. This study employed molecular docking to understand the interaction of these compounds with biological targets, potentially paving the way for their application in cancer treatment or drug development (Karayel, 2021).
Properties
IUPAC Name |
4-(4-ethoxyphenyl)-2-[5-methyl-1-(4-methylphenyl)triazol-4-yl]-1,3-thiazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4OS/c1-4-26-18-11-7-16(8-12-18)19-13-27-21(22-19)20-15(3)25(24-23-20)17-9-5-14(2)6-10-17/h5-13H,4H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONNHRQBRYCJKFA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=CSC(=N2)C3=C(N(N=N3)C4=CC=C(C=C4)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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